(3R)-3-Amino-3-[2-hydroxy-4-(trifluoromethyl)phenyl]propanoic acid
Description
Properties
Molecular Formula |
C10H10F3NO3 |
|---|---|
Molecular Weight |
249.19 g/mol |
IUPAC Name |
(3R)-3-amino-3-[2-hydroxy-4-(trifluoromethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C10H10F3NO3/c11-10(12,13)5-1-2-6(8(15)3-5)7(14)4-9(16)17/h1-3,7,15H,4,14H2,(H,16,17)/t7-/m1/s1 |
InChI Key |
AAARRPPCGAEICC-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C(F)(F)F)O)[C@@H](CC(=O)O)N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)O)C(CC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Asymmetric Synthesis via Chiral Catalysis or Resolution
The predominant approach to prepare (3R)-3-amino-3-[2-hydroxy-4-(trifluoromethyl)phenyl]propanoic acid involves asymmetric catalysis or chiral resolution techniques applied to β-amino acid derivatives bearing trifluoromethylated aromatic substituents.
Chiral Auxiliary or Catalyst-Based Asymmetric Alkylation:
Starting from protected amino acid precursors (e.g., N-Boc protected intermediates), asymmetric alkylation with trifluoromethyl-substituted aryl halides can be performed using chiral phase-transfer catalysts or metal complexes to induce stereoselectivity at the β-carbon. For example, tert-butoxycarbonyl (Boc) protection of the amino group allows for selective alkylation without side reactions at the amine site.Dynamic Kinetic Resolution (DKR):
DKR methods have been reported for related trifluoromethylated amino acids, where racemic mixtures undergo simultaneous racemization and selective enzymatic resolution to afford high enantiomeric excess products. This approach can be adapted for the hydroxy-substituted trifluoromethylphenyl derivatives.
Protection/Deprotection Strategies
Hydroxy Group Protection:
The ortho-hydroxy group is often protected (e.g., as a silyl ether or benzyl ether) during the synthetic sequence to prevent side reactions or interference during coupling and alkylation steps. Deprotection is performed in the final stages under mild conditions to restore the free phenol.Amino Group Protection:
The amino group is typically protected with Boc or other carbamate groups to facilitate selective reactions at the β-carbon and carboxyl functionalities. The N-Boc-(2R,3R)-3-amino-2-hydroxy-3-(4-trifluoromethylphenyl)propionic acid intermediate is a key synthetic handle.
Trifluoromethylation Techniques
Use of Trifluoromethylated Precursors:
The trifluoromethyl group is introduced via coupling with trifluoromethyl-substituted aromatic halides or sulfonates. Sodium trifluoromethanesulfinate (CF3SO2Na) under mild conditions can be used for trifluoromethylation of aromatic rings prior to amino acid synthesis.Direct Trifluoromethylation:
In some syntheses, direct trifluoromethylation of preformed amino acid derivatives is achieved using electrophilic or radical trifluoromethylation reagents, though this is less common due to sensitivity of other functional groups.
Key Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Amino group protection | Boc2O, base (e.g., triethylamine) | Protects amine for selective reactions |
| Hydroxy group protection | TBDMS-Cl or benzyl bromide, base | Prevents side reactions during coupling |
| Asymmetric alkylation | Chiral phase-transfer catalyst or metal catalyst | Controls stereochemistry at β-carbon |
| Trifluoromethylation | CF3SO2Na, mild base, DMF solvent | Introduces trifluoromethyl group on aromatic ring |
| Deprotection | Acidic conditions (e.g., TFA) | Removes Boc and hydroxy protecting groups |
| Purification | Chiral HPLC, recrystallization | Ensures high enantiomeric purity and compound purity |
Purification and Characterization
Chiral High-Performance Liquid Chromatography (HPLC):
Used to separate enantiomers and confirm enantiomeric excess (ee), which typically exceeds 90% for the (3R)-enantiomer after resolution or asymmetric synthesis.Recrystallization:
Employed for initial purification, often from polar solvents such as ethanol/water mixtures.Spectroscopic Characterization:
Nuclear Magnetic Resonance (NMR) including ^1H, ^13C, and ^19F NMR confirms structure and substitution pattern; Mass Spectrometry (MS) verifies molecular weight; Circular Dichroism (CD) spectroscopy confirms stereochemistry.
Research Findings and Data Summary
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-[2-hydroxy-4-(trifluoromethyl)phenyl]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve specific solvents, temperatures, and catalysts to optimize the reaction efficiency and selectivity.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3R)-3-Amino-3-[2-hydroxy-4-(trifluoromethyl)phenyl]propanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-[2-hydroxy-4-(trifluoromethyl)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and membranes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substitution Patterns
The trifluoromethyl and hydroxyl groups’ positions on the phenyl ring significantly alter molecular interactions. Key analogs include:
(R)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid
- Structure : Lacks the 4-hydroxy group but retains the 2-CF₃ substitution.
- Molecular Formula: C₁₀H₁₀F₃NO₂
- Molecular Weight : 233.19 g/mol
(3R)-3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid
- Molecular Weight : 233.19 g/mol
- Impact : The meta-CF₃ substitution may alter steric interactions in binding pockets compared to para-substituted analogs .
2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid
- Structure : Features a 4-OH and 3-F substitution.
- Molecular Formula: C₉H₁₀FNO₃
- Molecular Weight : 199.18 g/mol
Functional Group Variations
3-(2-Trifluoromethylphenyl)propionic acid
- Structure: Propionic acid backbone without the amino group.
- Molecular Formula : C₁₀H₉F₃O₂
- Molecular Weight : 218.17 g/mol
- This compound is used in materials science rather than biological systems .
(2S,3S)-3-Amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid
- Structure : Additional hydroxyl group at the 2-position and fluorine at the 3-position.
- Molecular Formula: C₉H₁₀FNO₃
- Molecular Weight : 199.18 g/mol
- Note: The 2-hydroxy group introduces a second chiral center, which could enhance stereospecific interactions in enzyme binding .
Data Table: Structural and Physicochemical Comparison
Research Findings and Implications
Solubility and Bioavailability: The target compound’s hydroxyl group may enhance water solubility compared to non-hydroxylated analogs (e.g., ), though experimental data is needed.
Stereochemical Influence : The 3R configuration in the target compound and its analogs (e.g., ) is critical for interactions with chiral biological targets, such as enzymes or receptors.
Electron-Withdrawing Effects: The -CF₃ group’s position (para vs.
Biological Activity
(3R)-3-Amino-3-[2-hydroxy-4-(trifluoromethyl)phenyl]propanoic acid, also known as a derivative of amino acids with a trifluoromethyl group, has garnered attention due to its potential biological activities. This compound is characterized by its unique structural features, including the trifluoromethyl group which is known to enhance the biological properties of organic compounds.
- Molecular Formula : CHFNO
- Molecular Weight : 249.19 g/mol
- CAS Number : 1269778-26-8
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antioxidant Activity
- The compound has shown significant antioxidant properties, which are crucial for protecting cells from oxidative stress. Studies indicate that the presence of the trifluoromethyl group enhances its ability to scavenge free radicals, thus preventing lipid peroxidation and cellular damage.
-
Anticancer Activity
- Research has demonstrated the compound's potential in inhibiting cancer cell proliferation. For instance, it has been tested against various cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The compound exhibited IC values in the micromolar range, indicating its effectiveness in reducing cell viability.
Cell Line IC Value (µM) HepG2 6.19 MCF-7 5.10 HCT116 22.08 -
Mechanism of Action
- The mechanism through which this compound exerts its anticancer effects may involve the induction of apoptosis via the caspase pathway and modulation of cell cycle progression. This suggests that the compound could serve as a lead for developing new anticancer agents.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Antioxidant Activity :
- Anticancer Efficacy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
